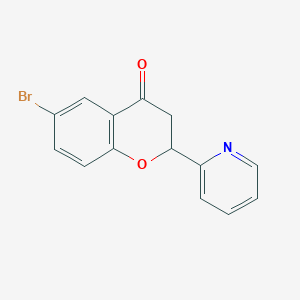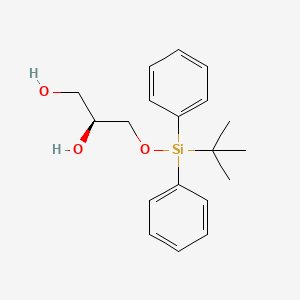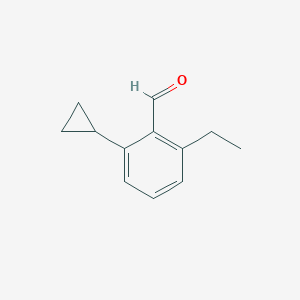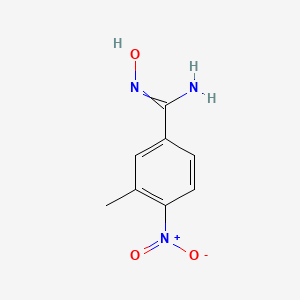
2-Chloro-5-(quinolin-2-ylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(quinolin-2-ylamino)benzoic acid is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The compound features a quinoline moiety attached to a benzoic acid structure, with a chlorine atom at the 2-position and an amino group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(quinolin-2-ylamino)benzoic acid typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling with Benzoic Acid: The final step involves coupling the quinoline derivative with benzoic acid, which can be achieved through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
2-Chloro-5-(quinolin-2-ylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chlorine atom at the 2-position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
2-Chloro-5-(quinolin-2-ylamino)benzoic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-Chloro-5-(quinolin-2-ylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it may interact with other cellular targets, such as enzymes and receptors, to exert its biological effects .
相似化合物的比较
Similar Compounds
2-Chloroquinoline: A simpler quinoline derivative with similar biological activities.
5-Aminoquinoline: Another quinoline derivative with an amino group at the 5-position.
2-Chloro-5-Nitrobenzoic Acid: A benzoic acid derivative with a chlorine atom at the 2-position and a nitro group at the 5-position.
Uniqueness
2-Chloro-5-(quinolin-2-ylamino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the quinoline and benzoic acid moieties allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
属性
分子式 |
C16H11ClN2O2 |
|---|---|
分子量 |
298.72 g/mol |
IUPAC 名称 |
2-chloro-5-(quinolin-2-ylamino)benzoic acid |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-7-6-11(9-12(13)16(20)21)18-15-8-5-10-3-1-2-4-14(10)19-15/h1-9H,(H,18,19)(H,20,21) |
InChI 键 |
IJUHITHHMZHIDN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NC3=CC(=C(C=C3)Cl)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(R)-8,9-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8557953.png)
amine](/img/structure/B8557956.png)








